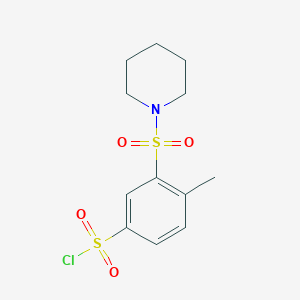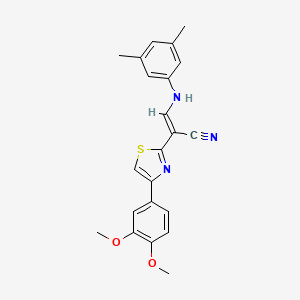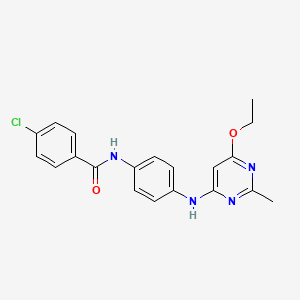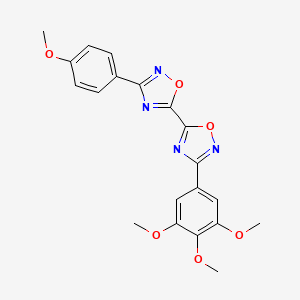
4-Methyl-3-(piperidin-1-ylsulfonyl)benzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Methyl-3-(piperidin-1-ylsulfonyl)benzenesulfonyl chloride” is a chemical compound with a molecular weight of 337.84 . It is primarily used for research purposes .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a predicted melting point of 193.92°C, a predicted boiling point of approximately 488.3°C at 760 mmHg, and a predicted density of approximately 1.4 g/cm^3 . Its refractive index is predicted to be 1.58 at 20°C .Applications De Recherche Scientifique
Synthesis and Antibacterial Study : Compounds related to 4-Methyl-3-(piperidin-1-ylsulfonyl)benzenesulfonyl chloride have been synthesized and studied for their antibacterial properties. For example, Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which showed moderate to talented antibacterial activity (Khalid et al., 2016).
Analysis in Wastewater : Sacher et al. (1997) developed methods for determining aliphatic amines in wastewater and surface water. These methods involve derivatization of the amines with benzenesulfonyl chloride, demonstrating its utility in environmental analysis (Sacher et al., 1997).
Synthesis and Structural Characterization : Cheng De-ju (2015) focused on the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists. These compounds, including derivatives of 4-methyl-N-ethyl-N-(piperidin-4-yl)benzenesulfonamide, are being researched for their potential in HIV-1 infection prevention (Cheng De-ju, 2015).
Reactivity Toward Amines : Tarasov et al. (2002) synthesized 3-(4-Oxo-4H-3,1-benzoxazin-2-yl)-1-benzenesulfonyl chloride and studied its reactivity toward amines like aniline and piperidine. This research contributes to understanding the chemical properties and potential applications of such compounds (Tarasov et al., 2002).
Corrosion Inhibition Studies : Kaya et al. (2016) investigated piperidine derivatives, including those with benzenesulfonyl moieties, for their corrosion inhibition properties on iron. This has implications in materials science and engineering (Kaya et al., 2016).
Vibrational Frequency Analysis : Dabbagh et al. (2007) conducted a detailed analysis of the structural, infrared spectra, and visible spectra of 4-substituted aminoazo-benzenesulfonyl azides. Their research provides insight into the physical and chemical characteristics of these compounds (Dabbagh et al., 2007).
Antimicrobial Activity Against Plant Pathogens : Vinaya et al. (2009) synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives and evaluated their antimicrobial activity against pathogens of tomato plants. This research highlights the potential agricultural applications of such compounds (Vinaya et al., 2009).
Safety and Hazards
“4-Methyl-3-(piperidin-1-ylsulfonyl)benzenesulfonyl chloride” should be handled with care. It is harmful if swallowed and may cause severe skin burns and eye damage . It may also cause respiratory irritation . In case of contact with skin or eyes, rinse immediately with plenty of water . If swallowed, seek immediate medical attention .
Propriétés
IUPAC Name |
4-methyl-3-piperidin-1-ylsulfonylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S2/c1-10-5-6-11(19(13,15)16)9-12(10)20(17,18)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHSWYSSFGPWDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)Cl)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclohex-3-enecarboxamide](/img/structure/B2871965.png)


![3-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2871968.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2871970.png)
![2-acetyl-3-hydroxy-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one](/img/structure/B2871971.png)
![2-Chloro-1-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylethanone](/img/structure/B2871972.png)
![(Z)-methyl 3-(2-methoxyethyl)-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2871974.png)


![1-(4-pyridinyl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2871978.png)

